Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
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Overview
Description
Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate: is a chemical compound with the molecular formula C15H11NO4 It is characterized by its unique structure, which includes a benzo[de]isoquinoline core with two oxo groups and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate typically involves the condensation of an appropriate isoquinoline derivative with a suitable esterifying agent. One common method involves the reaction of alrestatin with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, derivatives of this compound have been studied as aldose reductase inhibitors, which are of interest in the treatment of diabetic complications .
Comparison with Similar Compounds
- Methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
- Methyl 2-(1,3-dioxobenzo[de]isoquinolin-3-yl)acetate
Comparison: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is unique due to its specific substitution pattern on the isoquinoline core This structural feature influences its reactivity and interaction with biological targets, distinguishing it from similar compounds
Properties
IUPAC Name |
methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-20-12(17)8-16-14(18)10-6-2-4-9-5-3-7-11(13(9)10)15(16)19/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJOFXKSSJVGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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